Kasugamycin phosphate

aminoglycoside resistance cross-resistance profiling antimicrobial stewardship

Kasugamycin phosphate (CAS 101651-86-9, molecular formula C₁₄H₂₈N₃O₁₃P, molecular weight 477.36 g/mol) is the phosphate salt of kasugamycin, an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis in 1965. Unlike most aminoglycosides that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, kasugamycin displays a characteristically narrow spectrum restricted primarily to phytopathogenic fungi (notably Magnaporthe grisea / Pyricularia oryzae) and certain pseudomonads.

Molecular Formula C14H28N3O13P
Molecular Weight 477.36 g/mol
CAS No. 101651-86-9
Cat. No. B034086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKasugamycin phosphate
CAS101651-86-9
Synonymskasugamycin phosphate
Molecular FormulaC14H28N3O13P
Molecular Weight477.36 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O
InChIInChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
InChIKeyRBXKKZZNSAFMKD-YZKQBBCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kasugamycin Phosphate (CAS 101651-86-9): Procurement-Relevant Identity and Baseline Profile


Kasugamycin phosphate (CAS 101651-86-9, molecular formula C₁₄H₂₈N₃O₁₃P, molecular weight 477.36 g/mol) is the phosphate salt of kasugamycin, an aminoglycoside antibiotic first isolated from Streptomyces kasugaensis in 1965 [1]. Unlike most aminoglycosides that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, kasugamycin displays a characteristically narrow spectrum restricted primarily to phytopathogenic fungi (notably Magnaporthe grisea / Pyricularia oryzae) and certain pseudomonads [2]. Its mechanism involves binding to the 30S ribosomal subunit, where it mimics mRNA nucleotides at the P and E sites to indirectly inhibit canonical translation initiation—a binding mode distinct from other aminoglycosides that typically induce translational misreading [3]. The phosphate salt form (CAS 101651-86-9) is one of several salt variants available commercially, alongside the hydrochloride (CAS 19408-46-9) and sulfate forms, each differing in molecular weight, crystallinity, and formulation compatibility [4].

Why Kasugamycin Phosphate Cannot Be Readily Substituted with Generic Aminoglycoside Alternatives


Despite belonging to the aminoglycoside class, kasugamycin phosphate is mechanistically and functionally divergent from both agricultural (streptomycin, blasticidin S) and clinical aminoglycosides (gentamicin, kanamycin, amikacin). Unlike most aminoglycosides that carry a deoxystreptamine (DOS) moiety responsible for translational misreading, kasugamycin lacks this structural element and instead inhibits translation initiation by a unique mRNA-mimicry mechanism [1]. Critically, kasugamycin-specific resistance determinants—such as the AAC(2′)-IIa acetyltransferase encoded by the aac(2′)-IIa gene—do not confer cross-resistance to other aminoglycosides, meaning that substitution with streptomycin or similar antibiotics would expose crops to an entirely different and overlapping resistance landscape [2]. Furthermore, kasugamycin exhibits a pH-dependent stability profile (stable at acidic and neutral pH, rapidly degraded under alkaline conditions) that fundamentally differs from the stability envelopes of streptomycin and oxytetracycline, making formulation interchange non-trivial . These interlocking differences in mechanism, resistance pattern, and physicochemical stability collectively render generic aminoglycoside substitution scientifically unjustified without specific comparative validation [3].

Kasugamycin Phosphate Procurement Evidence: Quantified Differentiation Against Closest Comparators


Kasugamycin Exhibits No Cross-Resistance with 12 Clinically-Used Aminoglycosides in a Confirmed Comparative Panel

In a systematic comparative study, Tamamura and Sato (1999) evaluated kasugamycin alongside 12 clinically-used aminoglycoside antibiotics (including streptomycin, kanamycin, gentamicin, amikacin, and tobramycin) against susceptible standard strains and well-characterized aminoglycoside-resistant strains. The study confirmed that kasugamycin does not undergo cross-resistance with any of the clinically important aminoglycoside antibiotics tested, owing to its extremely narrow and weak activity against non-phytopathogenic microbes [1]. This finding was mechanistically corroborated by Yoshii et al. (2012), who demonstrated that the kasugamycin-specific resistance enzyme AAC(2′)-IIa inactivates KSM but reveals no cross-resistance to other aminoglycosides, whereas the broad aminoglycoside-resistance determinants found in clinical isolates typically inactivate multiple aminoglycosides simultaneously [2].

aminoglycoside resistance cross-resistance profiling antimicrobial stewardship

Kasugamycin—But Not Streptomycin—Limits Rifampicin Resistance Emergence in Mycobacterium tuberculosis

Chaudhuri et al. (2018) demonstrated that kasugamycin, but not the aminoglycoside streptomycin, can specifically decrease mycobacterial mistranslation via the indirect tRNA pathway and thereby limit the emergence of rifampicin resistance in vitro. In a murine model of M. tuberculosis infection, kasugamycin increased mycobacterial susceptibility to rifampicin and significantly restricted bacterial growth in mice—even though parenteral kasugamycin administration could not achieve the in vitro MIC [1]. Streptomycin, tested at a 9× higher equivalent dose (by Cmax/MIC) to avoid underestimating its effects, failed to reproduce this resistance-limiting activity [2].

Mycobacterium tuberculosis rifampicin potentiation translational mistranslation

Kasugamycin Matches Tricyclazole in Field Efficacy Against Rice Blast, Providing a Biological Alternative with a Distinct Resistance Profile

In field trials conducted for bio-rational rice production, Li et al. (2004) reported that kasugamycin applied as a foliar spray achieved 50.54%–72.67% control efficacy against rice leaf blast and 76.66%–87.42% against rice head blast, which was statistically equal to the efficacy of the chemical fungicide tricyclazole when sprayed once at the initial stage of leaf blast occurrence and at the initial and end stages of earing [1]. Separately, ChemicalBook compendium data indicate that kasugamycin at 40 μg/mL achieves 70–85% control against seedling blast, leaf blast, and ear neck blast, slightly better than or equivalent to 600× dilution of kitazin (稻瘟净) .

rice blast control Magnaporthe grisea field efficacy comparison

Kasugamycin Demonstrates Superior Storage Stability in Crop Matrices Compared to Polyoxin B (31.3% Degradation vs. Stable at 6 Months)

Li et al. (2020), in a study developing LC-MS/MS methods for agricultural antibiotic residue determination in plant-origin foods, evaluated the storage stability of four antibiotics in kiwifruit samples. Kasugamycin, validamycin A, and ningnanmycin were found to be stable for at least 6 months under the storage conditions tested, whereas polyoxin B was observed to undergo partial degradation with a degradation rate of 31.3% at 6 months [1]. This represents a 31.3 percentage-point difference in retained analyte integrity between kasugamycin and polyoxin B under identical storage conditions.

storage stability agricultural antibiotic residue polyoxin B degradation

Kasugamycin Shows a Favorable Acute Oral Toxicity Profile Relative to Typical Aminoglycoside Comparators (Rat Oral LD50: 22,000 mg/kg vs. Streptomycin ~9,000 mg/kg)

Kasugamycin exhibits exceptionally low acute oral toxicity in mammalian models. The rat acute oral LD50 for kasugamycin is reported as 22,000 mg/kg, and the mouse acute oral LD50 as 20,000 mg/kg [1]. In contrast, streptomycin has a reported oral LD50 ranging from 15,000–30,000 mg/kg in mice (depending on salt form), with the sulfate salt giving an LD50 of approximately 9,000 mg/kg when adjusted for specific salt forms [2]. While both compounds fall into the low-toxicity category, the kasugamycin value of 22,000 mg/kg in rats places it at the upper end of the low-toxicity spectrum. Additionally, a 90-day feeding study in rats at 10,000 mg/kg/day produced no abnormalities, and kasugamycin exhibits low toxicity to fish and shrimp (no poisoning reaction in fish at water concentrations of 1 g/L) .

acute toxicity LD50 comparison mammalian safety

Kasugamycin Provides Bacteriostatic Control of Pseudomonas tolaasii at a Lower MIC Than Streptomycin (100 ppm vs. 200 ppm)

Seo et al. (2003) screened 33 antibiotics against Pseudomonas tolaasii, the causative agent of bacterial brown blotch disease in oyster mushroom (Pleurotus ostreatus). Among the four antibiotics showing strong antibacterial activity, the minimum inhibitory concentrations (MICs) were: tetracycline 10 ppm, kanamycin 10 ppm, kasugamycin 100 ppm, and streptomycin 200 ppm [1]. In subsequent in vivo disease control tests on artificially infected mushroom beds, kasugamycin provided 68.1% disease control, which was within the same efficacy range as tetracycline (72.9%), kanamycin (71.2%), and streptomycin (62.7%) [2]. Notably, kasugamycin's MIC of 100 ppm against P. tolaasii was half that of streptomycin (200 ppm), indicating a 2-fold higher intrinsic potency against this specific pathogen under the test conditions.

Pseudomonas tolaasii minimum inhibitory concentration mushroom bacterial disease

Kasugamycin Phosphate (CAS 101651-86-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Agricultural Antibiotic Rotation Programs Requiring Low Cross-Resistance Risk to Clinical Aminoglycosides

For integrated pest management (IPM) programs in rice, tomato, potato, and fruit production where streptomycin or oxytetracycline use is restricted due to clinical cross-resistance concerns, kasugamycin phosphate offers an evidence-backed alternative. The Tamamura and Sato (1999) study confirmed that kasugamycin does not undergo cross-resistance with 12 clinically-used aminoglycosides, and Yoshii et al. (2012) demonstrated that the kasugamycin-specific resistance enzyme AAC(2′)-IIa has no activity against other aminoglycosides [1]. Procurement for GAP-certified, export-oriented, or organic-compatible production systems is particularly supported where aminoglycoside stewardship is a regulatory or market-access requirement [2].

Rice Blast (Magnaporthe grisea) Management with Field-Validated Tricyclazole-Equivalent Efficacy

Kasugamycin phosphate is directly indicated for rice blast control where field data demonstrate efficacy statistically equivalent to tricyclazole: 50.54%–72.67% on leaf blast and 76.66%–87.42% on head blast [1]. At 40 μg/mL spray concentration, control rates of 70–85% are achieved against seedling, leaf, and ear neck blast, slightly better than or equivalent to kitazin at 600× dilution [2]. Procurement for rice-growing regions (Japan, China, India, Southeast Asia, USA) where rice blast is endemic and where rotation away from single-site fungicides is needed to delay resistance is warranted.

Tuberculosis Research: Investigating Mistranslation-Mediated Antibiotic Tolerance and Rifampicin Adjunctive Strategies

For academic and pharmaceutical research groups studying phenotypic antibiotic tolerance in Mycobacterium tuberculosis, kasugamycin phosphate is a uniquely suitable tool compound because it specifically decreases mycobacterial mistranslation and limits rifampicin resistance emergence—a property not shared by streptomycin [1]. The documented in vivo efficacy in a murine TB model, despite sub-MIC plasma concentrations, makes kasugamycin relevant for proof-of-concept studies exploring translation fidelity as a therapeutic target. Procurement for this application must note that kasugamycin caused weight loss in mice at the doses tested, limiting direct translational potential but not its utility as a mechanistic probe [2].

Edible Mushroom Cultivation: Pseudomonas tolaasii (Brown Blotch) Control with Quantified MIC Advantage Over Streptomycin

In oyster mushroom (Pleurotus ostreatus) and other edible mushroom production systems, kasugamycin phosphate at 100 ppm provides bacteriostatic control of Pseudomonas tolaasii—the primary agent of bacterial brown blotch—with a 2-fold lower MIC than streptomycin (200 ppm) and an in vivo disease control efficacy of 68.1% [1]. While tetracycline and kanamycin show lower MICs (10 ppm each), kasugamycin's unique cross-resistance profile and registration status for agricultural use make it a preferred choice where clinical antibiotic stewardship considerations apply. Procurement for mushroom farms should factor in the 10–20% mycelial growth inhibition observed with kasugamycin treatment on PDA media [2].

Quote Request

Request a Quote for Kasugamycin phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.